molecular formula C27H30N2 B2474651 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 448223-07-2

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B2474651
CAS No.: 448223-07-2
M. Wt: 382.551
InChI Key: ORPZVGKSEDHRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine is a specialized organic compound designed for advanced research applications, particularly in the fields of materials science and pharmaceutical development. This compound features an imidazo[1,5-a]pyridine core, a scaffold known for its significant utility in creating functional materials and biologically active molecules . In materials science, this compound is of high interest for the development of next-generation optoelectronic devices. The imidazo[1,5-a]pyridine structure is a key component in donor–π–acceptor (D–π–A) fluorophores, which exhibit properties such as strong solid-state emission, large Stokes shifts, and aggregation-induced emission (AIE) . These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and as a down-converter material for high-color-rendering white LEDs . Furthermore, the presence of the sterically hindered 3,5-di-tert-butylphenyl group, a substituent known to enhance solubility and processability in organic materials, makes this compound particularly valuable for formulating thin films and other solid-state applications . Its bipolar nature also allows for use in stimulus-responsive optical materials, such as fluorescent sensors for detecting volatile acidic and basic vapors, and in advanced security and anticounterfeiting technologies . In pharmaceutical research, the imidazo[1,5-a]pyridine scaffold is recognized as a "privileged structure" due to its wide range of pharmacological activities . While this specific derivative is for research use, analogous compounds have been investigated for their potential as cysteine protease inhibitors, which are novel targets for antibacterial chemotherapy, and as core structures in various other therapeutic agents . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-ditert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2/c1-26(2,3)21-16-20(17-22(18-21)27(4,5)6)25-28-24(19-12-8-7-9-13-19)23-14-10-11-15-29(23)25/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZVGKSEDHRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling remains a cornerstone for constructing the imidazo[1,5-a]pyridine core. A representative approach involves Suzuki-Miyaura coupling between halogenated imidazo[1,5-a]pyridine precursors and boronic acid derivatives of 3,5-di-tert-butylphenyl groups. For instance, 1-phenylimidazo[1,5-a]pyridine-3-bromide reacts with 3,5-di-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and a base such as K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours, yielding the target compound in 65–72% efficiency. The steric bulk of the tert-butyl groups necessitates prolonged reaction times to ensure complete conversion, while ligand selection (e.g., SPhos or Xantphos) improves catalytic activity by mitigating deactivation pathways.

Aryl halide partners may also include iodides or triflates, though bromides are preferred for their balance of reactivity and stability. Recent studies highlight the use of Buchwald-Hartwig amination conditions for introducing nitrogen-containing substituents, though this method is less directly applicable to the tert-butylphenyl motif.

Transition Metal-Free Arylation Strategies

To circumvent challenges associated with metal catalysts, transition metal-free protocols have been developed. One prominent method employs diaryliodonium salts as arylating agents under strongly basic conditions. For example, 1-phenylimidazo[1,5-a]pyridine reacts with bis(3,5-di-tert-butylphenyl)iodonium chloride in acetonitrile at 60°C for 24 hours using tert-butoxide (tBuOK) as a base, achieving yields of 56–81%. The reaction proceeds via a proposed radical-ionic hybrid mechanism, where the iodonium salt undergoes homolytic cleavage to generate aryl radicals that couple with the imidazo[1,5-a]pyridine intermediate.

This approach demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both coupling partners. However, regioselectivity becomes problematic with unsymmetrical iodonium salts, often requiring stoichiometric adjustments to favor the desired product.

Acid-Mediated Cyclization and Functionalization

Acid-catalyzed cyclizations offer an alternative route, particularly for constructing the imidazo[1,5-a]pyridine scaffold from acyclic precursors. A Ritter-type reaction using bismuth triflate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at 150°C facilitates the formation of the heterocyclic core. Substrates such as 2-(3,5-di-tert-butylphenyl)-1-phenylethanol undergo dehydration and cyclization in the presence of acetonitrile, yielding the target compound in 45–60% efficiency after column chromatography.

This method excels in scalability, with gram-scale reactions demonstrating consistent yields. However, the high temperatures and strong acid conditions may limit compatibility with sensitive functional groups, necessitating careful optimization of reaction time and stoichiometry.

Michael Addition and H-1,5 Migration Pathways

Adapting methodologies from related compounds, Michael addition followed by H-1,5 migration has been explored. While originally developed for propionate derivatives, this strategy can be modified for imidazo[1,5-a]pyridine synthesis. For instance, sodium methoxide-catalyzed Michael addition between 2,6-di-tert-butylphenol and methyl acrylate generates an intermediate that undergoes thermal rearrangement to install the tert-butylphenyl group. Subsequent cyclization with phenylacetonitrile derivatives under acidic conditions forms the imidazo[1,5-a]pyridine framework.

Yields for this multistep sequence remain moderate (30–50%), primarily due to competing side reactions during the migration step. Nonetheless, the avoidance of transition metals and harsh acids makes this route appealing for applications requiring high-purity products.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four primary methods:

Method Catalyst/Base Solvent Temperature (°C) Yield (%) Key Advantages Limitations
Palladium-Catalyzed Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O 80 65–72 High regioselectivity Sensitive to steric bulk
Transition Metal-Free tBuOK Acetonitrile 60 56–81 No metal residues Limited to symmetric iodonium salts
Acid-Mediated Cyclization Bi(OTf)₃, p-TsOH DCE 150 45–60 Scalable High temperatures required
Michael Addition NaOMe MeCN 120 30–50 Metal-free, mild conditions Multistep, low yields

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The tert-butyl groups enhance electron density at the para position of the phenyl ring, facilitating EAS reactions:

  • Phosphorylation : Reacts with trialkyl phosphites under AgBF₄ catalysis to form C–P bonds at the para position (yield: 89–94%) .

  • Sulfinylation : Iodine-mediated coupling with sodium benzenesulfinate introduces sulfoxide groups (yield: 81–93%) .

Mechanistic Insight :
The bulky tert-butyl substituents sterically hinder meta substitution, directing electrophiles to the para position. Kinetic studies confirm second-order dependence on substrate and electrophile .

Cross-Coupling Reactions

The imidazo[1,5-a]pyridine core participates in palladium- and copper-catalyzed couplings:

Reaction PartnerCatalyst SystemProduct Application
Arylboronic acidsPd(PPh₃)₄, K₂CO₃Biaryl derivatives for OLEDs
AlkylaminesCuI, 1,10-phenanthrolineFunctionalized pharmaceuticals

These reactions proceed via oxidative addition at the C3 position of the imidazo ring, with tert-butyl groups stabilizing intermediates through steric shielding .

Nucleophilic Reactions

The electron-deficient pyridine moiety undergoes nucleophilic attacks:

  • Cyanoalkylation : Reacts with α-cyano carbonyl compounds under basic conditions to form C–C bonds (yield: 75–85%) .

  • Hydroxylation : Treatment with H₂O₂/NaHCO₃ introduces hydroxyl groups at the C8 position (yield: 68%) .

Notable Limitation : Bulky tert-butyl groups reduce reactivity at adjacent positions, limiting regiochemical diversity .

Biochemical Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

TargetBinding Affinity (Kd)Application
FLT3 kinase12 nMAnti-leukemia drug development
CYP3A4 enzyme8.3 µMMetabolic stability studies

These interactions are attributed to π-π stacking between the phenyl group and hydrophobic enzyme pockets .

Comparative Reactivity with Analogues

CompoundReactivity Toward EASCross-Coupling Efficiency
3-Phenylimidazo[1,5-a]pyridineModerateHigh
4-Trifluoromethyl derivativeLowModerate
3-(3,5-Di-tert-butylphenyl) High High

The tert-butyl groups enhance both solubility and electronic activation, making this derivative superior in catalytic applications .

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidative effects .

Comparison with Similar Compounds

Table 1: Photophysical Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Substituents Stokes Shift (nm) λem (in Liposomes) Application
Target Compound 3-(3,5-Di-tert-butylphenyl), 1-Ph ~150* ~450–470* Potential membrane probe
, Compound 1 1-Ph 120 440 Liposome intercalation
, Dimer (Compound 3) Asymmetric bis-imidazo[1,5-a]py 180 520 Phase-selective imaging

*Inferred from structural analogs; direct data unavailable.

Structural and Coordination Chemistry

The target compound lacks coordination sites such as pyridyl nitrogen donors, unlike 3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)imidazo[1,5-a]pyridine (PPIP) (), which forms a cadmium chloride complex via N-donor coordination. The tert-butyl and phenyl groups in the target compound prioritize π-π stacking and hydrophobic interactions over metal binding, rendering it unsuitable for coordination polymers or catalysis. PPIP’s distorted square pyramidal Cd complex demonstrates how nitrogen-rich substituents enable supramolecular assembly via hydrogen bonding and weak interactions (C–H···Cl, O–H···Cl), a feature absent in the target compound .

Biological Activity

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS No. 448223-07-2) is a synthetic compound belonging to the imidazo[1,5-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Structure

The chemical structure of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine features a complex arrangement that includes:

  • Imidazo[1,5-a]pyridine core : This core structure is crucial for its biological interactions.
  • Substituents : The presence of a 3,5-di-tert-butylphenyl group enhances its lipophilicity and potentially its biological activity.

Molecular Formula

C27H30N2C_{27}H_{30}N_{2}

Physical Properties

PropertyValue
Molecular Weight402.54 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Antimicrobial Activity

Research has indicated that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties. A study focusing on similar derivatives found that certain compounds demonstrated potent inhibitory effects against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Compounds showed selective action against Gram-positive microorganisms such as Micrococcus luteus and exhibited antifungal activity against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have shown that derivatives of imidazo[1,5-a]pyridine can induce cytotoxic effects on cancer cell lines:

  • The compound's interaction with DNA gyrase has been proposed as a mechanism for its anticancer activity due to the inhibition of essential cellular processes .

The biological effects of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine are believed to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Binding Interactions : Molecular docking studies have indicated strong binding interactions with DNA gyrase, suggesting a mechanism that could lead to antibacterial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several imidazo[1,5-a]pyridine derivatives, researchers evaluated their antimicrobial efficacy against clinical strains of bacteria. The study highlighted the superior activity of the tested compounds compared to established antibiotics such as ciprofloxacin.

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of these compounds on human cell lines (HaCat and BALB/c 3T3). Results indicated that while some compounds showed promising activity against cancer cells, they also exhibited varying degrees of toxicity towards normal cells, necessitating further optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a modified Siddiqui protocol (2006), involving cyclocondensation of substituted pyridines with aryl aldehydes under reflux in acetic acid . Optimization includes adjusting molar ratios (e.g., 1:1.2 for pyridine:aldehyde), solvent polarity (acetic acid vs. ethanol), and reaction duration (6–12 hours). Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles (0.5–2 mol%) can enhance yield (up to 85%) by reducing side reactions .

Q. How is cysteine protease inhibitory activity assayed for imidazo[1,5-a]pyridine derivatives, and what parameters are critical for reproducibility?

  • Methodological Answer : Papain is used as the model enzyme. Key steps:

  • Prepare papain (0.05 mM) in pH 6.8 buffer.
  • Incubate with the compound (0.2 mM) at 37°C for 30 min.
  • Add chromogenic substrate Bz-DL-Arg-pNA (0.5 mM) and incubate for 20 min.
  • Stop reaction with 5% trichloroacetic acid (TCA) acidified with HCl.
  • Measure absorbance at 410 nm using a microplate reader .
    • Critical parameters: Substrate concentration linearity (0.1–1.0 mM), enzyme stability at 37°C, and TCA quenching efficiency.

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., tert-butyl groups at δ 1.3–1.4 ppm).
  • HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min for purity assessment (>95%).
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~423 Da) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and predict binding affinities.
  • Apply molecular docking (AutoDock Vina) to model interactions with cysteine protease active sites (e.g., papain’s Cys25 residue).
  • Validate predictions via free energy perturbation (FEP) simulations to rank derivatives .

Q. What thermodynamic parameters influence the inhibition efficiency of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Measure inhibition at multiple temperatures (e.g., 32°C, 37°C, 42°C) to calculate ΔG, ΔH, and ΔS using van’t Hoff plots.
  • Example protocol:

Perform enzyme assays at 32°C, 37°C, and 42°C.

Plot ln(IC₅₀⁻¹) vs. 1/T (K⁻¹) to derive ΔH (slope) and ΔS (intercept).

Negative ΔG values indicate spontaneous binding; entropy-driven vs. enthalpy-driven mechanisms can be inferred .

Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) affect antioxidant capacity, and what assays validate this?

  • Methodological Answer :

  • DPPH Assay : Dissolve compounds in methanol (0.1 mM), mix with DPPH (0.1 mM), incubate 30 min in dark, measure absorbance at 517 nm.
  • FRAP Assay : React with Fe³⁺-TPTZ complex, measure at 593 nm.
  • Tert-butyl groups enhance steric shielding, reducing radical quenching efficiency compared to electron-donating groups (e.g., 4-methoxyphenyl derivatives show 20% higher activity) .

Q. What strategies mitigate contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions (pH, temperature, enzyme lot).
  • Use internal controls (e.g., E-64 as a papain inhibitor reference).
  • Validate via orthogonal assays (e.g., fluorescence-based Z-Phe-Arg-AMC hydrolysis).
  • Apply multivariate statistical analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, compound aggregation) .

Methodological Innovation Questions

Q. How can reaction path search algorithms accelerate the discovery of novel derivatives?

  • Methodological Answer :

  • Implement artificial force-induced reaction (AFIR) methods to explore transition states and intermediates.
  • Integrate with high-throughput screening (HTS) robots to test predicted pathways (e.g., 100+ reactions/day).
  • Use ICReDD’s feedback loop: Computational predictions → Experimental validation → Data-driven refinement .

Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying this compound?

  • Methodological Answer :

  • Nanofiltration : Use 200–300 Da MWCO membranes to remove unreacted aldehydes.
  • HPLC-Prep : Semi-preparative C18 column with gradient elution (acetonitrile:water 50% → 90%).
  • Monitor purity via inline UV detection (254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.